(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride
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Overview
Description
(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a methanamine group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Methanamine Group Introduction: The methanamine group is introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Dihydrochloride Salt Formation: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine hydrochloride
- ®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride
- (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine sulfate
Uniqueness
The uniqueness of (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C10H19Cl2N5O2 |
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Molecular Weight |
312.19 g/mol |
IUPAC Name |
[(3S)-1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-4-2-3-8(5-11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H/t8-;;/m0../s1 |
InChI Key |
LXEVPUNTMWECFT-JZGIKJSDSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC[C@H](C2)CN.Cl.Cl |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC(C2)CN.Cl.Cl |
Origin of Product |
United States |
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